molecular formula C10H13N B066785 6-Ethylindoline CAS No. 162716-49-6

6-Ethylindoline

Cat. No.: B066785
CAS No.: 162716-49-6
M. Wt: 147.22 g/mol
InChI Key: OOZLYAVLHJNPAF-UHFFFAOYSA-N
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Description

6-Ethylindoline is a bicyclic organic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring (indoline core) with an ethyl (-CH₂CH₃) substituent at the 6-position. Indoline derivatives are pivotal in medicinal chemistry and material science due to their versatile reactivity and structural diversity.

Properties

CAS No.

162716-49-6

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

6-ethyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H13N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-4,7,11H,2,5-6H2,1H3

InChI Key

OOZLYAVLHJNPAF-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(CCN2)C=C1

Canonical SMILES

CCC1=CC2=C(CCN2)C=C1

Synonyms

1H-INDOLE,6-ETHYL-2,3-DIHYDRO-

Origin of Product

United States

Preparation Methods

The synthesis of 6-Ethylindoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring . For the specific synthesis of this compound, the starting materials would include an ethyl-substituted ketone and phenylhydrazine. The reaction typically requires refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

6-Ethylindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindoles or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the indole ring or the ethyl substituent.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like halogens or nitronium ions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Ethylindoline has various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethylindoline depends on its specific biological activity. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 6-position significantly influences molecular properties. Below is a comparative table of key indoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Ethylindoline Ethyl at 6-position C₁₀H₁₃N 147.22* High lipophilicity; potential intermediate in drug synthesis
6-Chloroindole Chloro at 6-position C₈H₆ClN 151.59 Electron-withdrawing group; used as a building block in cross-coupling reactions
1-Acetyl-6-chloroindoline Acetyl, Chloro C₁₀H₁₀ClNO 195.65 Enhanced electrophilicity; reactive in acetylation pathways
6-Chloro-5-(2-hydroxyethyl)indolin-2-one Chloro, Hydroxyethyl, Ketone C₁₀H₁₁ClNO₂ 220.65 Polar due to -OH; potential pharmaceutical applications

*Calculated based on indoline core (C₈H₉N) + ethyl group (C₂H₄).

Key Observations:
  • Electron Effects : The ethyl group in this compound is electron-donating, increasing electron density on the aromatic ring, which may enhance nucleophilic substitution reactivity. In contrast, chloro substituents (e.g., 6-chloroindole) withdraw electron density, directing electrophilic attacks to specific positions .
  • Solubility : this compound’s lipophilicity contrasts with the polar nature of hydroxyethyl- or ketone-containing derivatives (e.g., 6-Chloro-5-(2-hydroxyethyl)indolin-2-one), which exhibit higher aqueous solubility due to hydrogen bonding .

Analytical Characterization

Advanced techniques are critical for differentiating indoline derivatives:

  • NMR Spectroscopy : Ethyl groups in this compound produce distinct triplet (CH₂) and quartet (CH₃) signals, whereas chloro substituents show characteristic deshielding in ¹³C NMR .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 147 for this compound) confirm molecular weight, while fragmentation patterns reveal substituent stability .

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